Integrin Binding Peptide Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Integrins are transmembrane proteins that mediate cellular adhesion and migration to neighboring cells or the extracellular matrix . They play key roles in cell adhesion, migration, signaling, motility, proliferation, polarity, differentiation, and survival . Integrin Binding Peptide Trifluoroacetate is a peptide that specifically binds to these integrins .

Synthesis Analysis

The synthesis of Integrin Binding Peptide Trifluoroacetate involves complex biochemical processes. The peptide is derived from fibronectin and acts as an antagonist for integrin αVβ3 and αVβ5 .

Molecular Structure Analysis

Integrins are α and β heterodimeric transmembrane receptors expressed on various cell types and tissues throughout the body . Despite the similarities in amino acid sequences and structures, the 24 integrins (built with 18α- and 8β-subunits) have different ligand-binding specificities .

Chemical Reactions Analysis

For integrin activation and ligand binding, bidirectional signaling across the cell membrane is needed . Integrins aberrantly activated under pathologic conditions facilitate cellular infiltration into tissues, thereby causing inflammatory or tumorigenic progressions .

Wissenschaftliche Forschungsanwendungen

- Integrin-targeting peptides conjugated to nanoparticles or drug carriers can enhance drug delivery to cancer cells overexpressing specific integrins .

Cancer Therapy and Tumor Targeting

Tissue Engineering and Regenerative Medicine

Drug Delivery Systems

Cell-Responsive Materials

Signaling Pathways and Cell Behavior

Wirkmechanismus

Target of Action

Integrin Binding Peptide Trifluoroacetate primarily targets integrins , a family of cell surface receptors . Integrins are crucial to fundamental cellular functions such as adhesion, signaling, and viability . They are deeply involved in a variety of diseases, including the initiation and progression of cancer, coronary, inflammatory, or autoimmune diseases . The natural ligands of integrins are glycoproteins expressed on the cell surface or proteins of the extracellular matrix .

Mode of Action

The compound interacts with its targets, the integrins, and induces changes in the cell. Integrins bind to extracellular ligands via their outer domains, whereas their internal, cytoplasmic domains are linked to a multitude of structural and signaling molecules as well as the actin cytoskeleton . Upon ligand binding, integrins assemble into large adhesion complexes .

Biochemical Pathways

The compound affects several biochemical pathways. Integrins are involved in the activation of signaling pathways such as the PI3K/AKT, MAPK, and WNT signaling pathways . They also regulate the apoptosis in tumor cells . Integrin-associated intracellular signaling pathways are initially prompted by triggering focal adhesion kinase (FAK) to activate the Src kinases family that subsequently induce Ras/RAF/MEK/ERK or PI3K/Akt signaling pathways . Integrin also induces cell proliferation through the GSK3β/Wnt axis .

Pharmacokinetics

Studies on similar compounds suggest that the size and location of the peg units significantly affect αvβ6 targeting and pharmacokinetics . The bi-PEGylated radiotracer showed a greatly improved pharmacokinetic profile, beyond what was predicted from individual N- or C-terminal PEGylation .

Result of Action

The result of the compound’s action is the modulation of several cellular mechanisms including proliferation, invasion, angiogenesis, polarity, and chemo resistance . It has been reported that integrins mainly promoted the CDDP resistance through interaction with PI3K/AKT, MAPK, and WNT signaling pathways . They also regulated the CDDP mediated apoptosis in tumor cells .

Action Environment

The action of Integrin Binding Peptide Trifluoroacetate can be influenced by environmental factors. Integrins sense the biomechanical properties of the extracellular matrix with exquisite specificity, a characteristic that prompts changes in cellular behavior when changes in the mechanical properties of the extracellular microenvironment occur . Furthermore, the pH levels of environmental media can affect the form of trifluoroacetate, often presenting as sodium trifluoroacetate (TFA) in environmental media with pH ranges from approximately 4.0–8.5 .

Zukünftige Richtungen

Understanding the molecular basis of ligand affinity and specificity for these integrins is helpful in designing molecules for tumor detection and treatment with high affinity and specificity . This will advance our understanding of the activation of αIIbβ3 and its essential role in platelet function and tumor development .

Eigenschaften

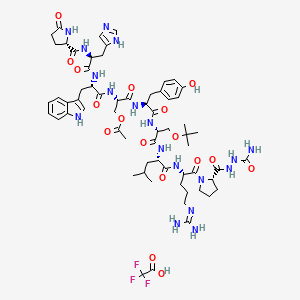

IUPAC Name |

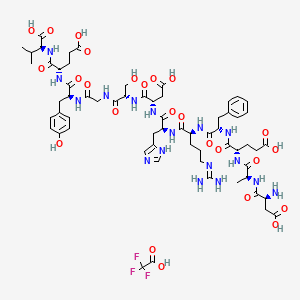

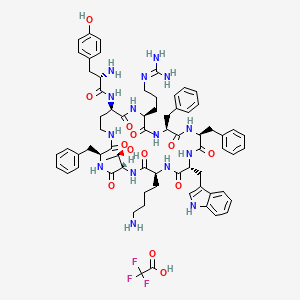

5-[2-[[(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

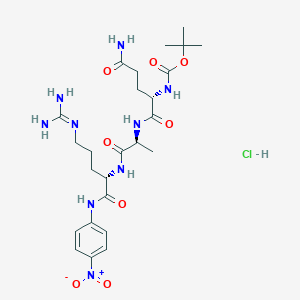

InChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIXVDCEKPVZDF-XCNQALFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

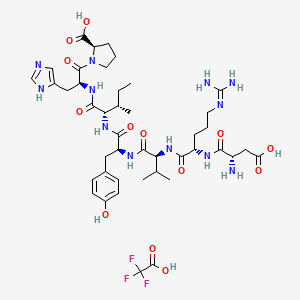

Canonical SMILES |

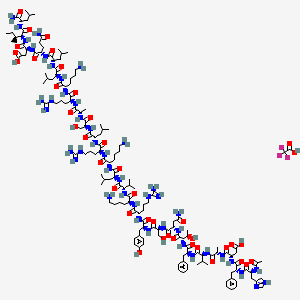

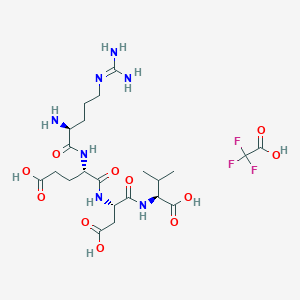

CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

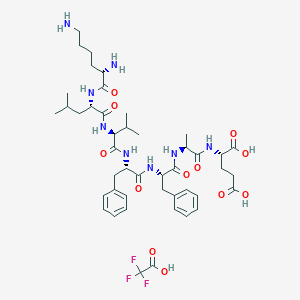

Isomeric SMILES |

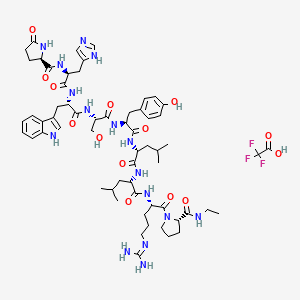

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

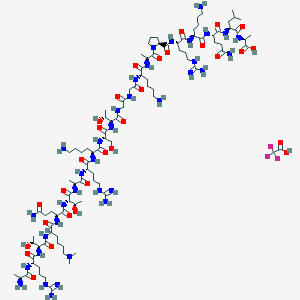

Molecular Formula |

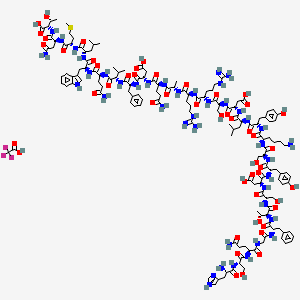

C90H125F3N22O17S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1876.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Integrin Binding Peptide Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.